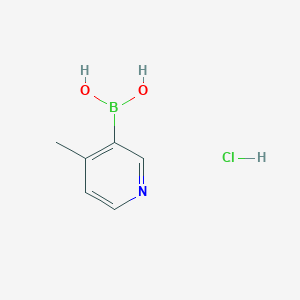

4-Methylpyridine-3-boronic acid, HCl

Description

Significance of Pyridylboronic Acids as Heterocyclic Building Blocks in Organic Synthesis

Pyridylboronic acids are a class of organoboron compounds that have garnered substantial attention as indispensable building blocks in modern organic synthesis. Their prominence is largely attributed to their utility in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon (C-C) bonds. This palladium-catalyzed reaction enables the efficient and selective coupling of a boronic acid with an organic halide, providing a robust and versatile tool for the construction of complex molecular architectures.

The incorporation of a pyridine (B92270) moiety into a molecule can profoundly influence its physicochemical and biological properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for molecular recognition and binding to biological targets. This makes pyridylboronic acids particularly valuable in the field of medicinal chemistry for the synthesis of novel therapeutic agents. Furthermore, the electronic properties of the pyridine ring can be tuned by the position of the boronic acid group and other substituents, allowing for the fine-tuning of the reactivity and properties of the resulting molecules. Beyond pharmaceuticals, pyridylboronic acids are also employed in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other functional organic materials.

Historical Development and Evolution of Boronic Acid Chemistry Relevant to Pyridine Derivatives

The journey of boronic acid chemistry began in 1860 with the first synthesis of an organoborane. However, it was the development of the Suzuki-Miyaura coupling reaction in the late 1970s that truly unlocked the synthetic potential of boronic acids. The application of this methodology to heterocyclic systems, particularly pyridine derivatives, presented unique challenges. Early research in this area was often hampered by the inherent instability of many pyridylboronic acids, especially 2-pyridylboronic acids, which are prone to protodeboronation (the cleavage of the C-B bond by a proton source).

This instability spurred the development of more robust and stable derivatives. A significant breakthrough was the introduction of N-methyliminodiacetic acid (MIDA) boronates, which are air- and moisture-stable crystalline solids that can be readily used in cross-coupling reactions. The synthesis of pyridylboronic acids themselves has also evolved, with methods such as the lithium-halogen exchange of halopyridines followed by reaction with a borate (B1201080) ester becoming a common and reliable route. These advancements have made a wide range of functionalized pyridylboronic acids accessible to synthetic chemists, paving the way for their widespread use.

Positioning of 4-Methylpyridine-3-boronic Acid, HCl within the Landscape of Pyridylboronic Acid Research

Within the diverse family of pyridylboronic acids, 4-Methylpyridine-3-boronic acid and its hydrochloride salt have carved out a specific and important niche, primarily in the realm of medicinal chemistry. The hydrochloride salt form often enhances the stability and handling characteristics of the parent boronic acid.

A key application of 4-Methylpyridine-3-boronic acid is as a crucial intermediate in the synthesis of the anti-AIDS drug nevirapine (B1678648). google.com Specifically, it is used as the starting material for the preparation of 3-amino-4-methylpyridine (B17607), a key building block for the nevirapine scaffold. google.com This highlights the compound's direct relevance to the pharmaceutical industry and the production of life-saving medications.

Furthermore, research has demonstrated the utility of 4-Methylpyridine-3-boronic acid in the synthesis of pyridopyrimidinone derivatives. These compounds have been identified as potent antagonists of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in various physiological and toxicological processes. The ability to synthesize AHR antagonists is of significant interest for the development of novel therapeutics for a range of diseases, including certain cancers and inflammatory disorders.

The specific substitution pattern of 4-Methylpyridine-3-boronic acid, with a methyl group at the 4-position and the boronic acid at the 3-position, provides a unique combination of steric and electronic properties that are exploited in these synthetic applications. Its role in the synthesis of complex, biologically active molecules underscores its importance as a specialized and valuable tool in the arsenal (B13267) of synthetic organic chemists.

Properties

IUPAC Name |

(4-methylpyridin-3-yl)boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4,9-10H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQXGNHFJHDMBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)C)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Pyridylboronic Acids, with a Focus on 4 Methylpyridine 3 Boronic Acid

Metal-Halogen Exchange and Subsequent Borylation Strategies

The metal-halogen exchange reaction is a foundational and widely utilized method for preparing organometallic reagents from organic halides, which can then be trapped with an electrophile like a trialkyl borate (B1201080) to form the desired boronic acid or ester. arkat-usa.orgwikipedia.org This approach is particularly effective for converting pyridinyl halides into pyridinylboronic acids. arkat-usa.org The general process involves the reaction of a halopyridine with a potent organometallic reagent, typically an organolithium or organomagnesium compound, followed by quenching the resulting pyridinyl anion with a borate ester. acs.org

The success of the metal-halogen exchange for synthesizing pyridinylboronic acids is highly dependent on carefully optimized reaction conditions. Key parameters include the choice of organometallic reagent, solvent, temperature, and the quenching procedure. arkat-usa.org The reactivity of the pyridinyl halide follows the general trend of I > Br > Cl, with iodides and bromides being the most common substrates. arkat-usa.orgwikipedia.org

A critical development in this area is the "in situ quench" protocol. acs.org In the traditional sequential method, the organolithium reagent is added to the aryl halide to form the aryllithium species, which is then treated with the borate ester. acs.org However, many pyridinyllithium intermediates are unstable. acs.org The in situ quench procedure, where the organometallic reagent is added to a pre-cooled mixture of the halopyridine and the trialkyl borate, often provides significantly better yields. arkat-usa.orgacs.org This technique is especially advantageous for substrates with functional groups that are sensitive to organolithium reagents, such as esters and nitriles. arkat-usa.orgacs.org

The choice of solvent and temperature is also crucial. Reactions are typically conducted at very low temperatures, such as -78 °C, in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to mitigate side reactions and decomposition of the unstable intermediates. dur.ac.uk

Table 1: Comparison of "In Situ Quench" vs. Sequential Addition for Boronic Acid Synthesis

| Entry | Aryl Halide | Method | Yield (%) |

|---|---|---|---|

| 1 | 3-Bromopyridine | In Situ Quench | 80 |

| 2 | 3-Bromopyridine | Sequential Addition | 55 |

| 3 | 2-Bromopyridine | In Situ Quench | 75 |

| 4 | 2-Bromopyridine | Sequential Addition | 62 |

Data compiled from studies on improved protocols for pyridylboronic acid synthesis. acs.org

In the context of synthesizing 4-methylpyridine-3-boronic acid from a dihalopyridine precursor, regioselectivity is a paramount concern. When multiple halogens are present on the pyridine (B92270) ring, the position of the metal-halogen exchange is dictated by the relative reactivity of the halogens and the electronic and steric environment of each position. For instance, in the case of 2,5-dibromopyridine, lithiation occurs preferentially at the 5-position to generate 2-bromo-5-pyridylboronic acid. dur.ac.uk The greater acidity of the proton at C-2 in 2-halopyridines and the C-4 in 4-halopyridines can influence the site of metallation. arkat-usa.org For a precursor like 3-bromo-4-methylpyridine, the exchange would occur at the 3-position. In cases like 2,3- or 2,5-dibromopyridines, magnesium-halogen exchange reactions have been shown to proceed with complete regioselectivity. researchgate.net Stereochemical control is primarily relevant for vinyl halides, where lithium-halogen exchange generally proceeds with retention of the double bond's configuration. wikipedia.org For the synthesis of aromatic boronic acids like 4-methylpyridine-3-boronic acid, this is not a factor.

The choice between organolithium and organomagnesium reagents can significantly influence the outcome of the synthesis. arkat-usa.org

Organolithium Reagents: Reagents like n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi) are commonly used for lithium-halogen exchange. ethz.ch These reactions are typically very fast, often faster than nucleophilic addition or even proton transfer, which allows for selective exchange even in complex molecules. wikipedia.orgethz.ch However, their high reactivity can be a drawback, as they are incompatible with many functional groups (e.g., esters, nitriles) and can lead to side reactions if conditions are not strictly controlled. acs.org

Organomagnesium Reagents (Grignard Reagents): Magnesium-halogen exchange, often using reagents like isopropylmagnesium chloride (iPrMgCl), offers a milder alternative. researchgate.netethz.ch This method is more tolerant of sensitive functional groups and can be performed at higher temperatures (e.g., room temperature) compared to lithiation. researchgate.net The resulting pyridylmagnesium reagents can be reacted with borate esters, such as diethylmethoxyborane, to yield the corresponding pyridylboranes. researchgate.net The use of iPrMgCl has been successfully applied to 2-, 3-, and 4-bromopyridines to generate the corresponding magnesium reagents. researchgate.net

The driving force for the exchange is the formation of a more stable organometallic species; for example, alkyllithiums are used to generate more stable aryllithiums because the negative charge is better stabilized on an sp²-hybridized carbon. ethz.ch

Directed ortho-Metallation (DoM) Coupled with Borylation

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. arkat-usa.org The method relies on a directing metalation group (DMG) on the pyridine ring that coordinates to an organolithium base (e.g., lithium diisopropylamide, LDA) and directs deprotonation to the adjacent ortho position. arkat-usa.orgharvard.edu The resulting lithiated species is then quenched with a trialkyl borate to install the boronic acid group. arkat-usa.orgacs.org

This strategy avoids the often problematic isolation of pyridyl boronic acids, which can be unstable, by enabling one-pot procedures that proceed directly to subsequent reactions like Suzuki-Miyaura cross-coupling. acs.orgnih.gov A variety of DMGs can be used on the pyridine ring, including carboxamides and O-carbamates. acs.org For a substrate like 4-methylpyridine (B42270), a suitable DMG would need to be installed at either the 3- or 5-position to direct metallation towards the desired C-3 position. The methyl group itself is not a strong directing group for this transformation. The lithiation of pyridine itself is often complicated by the nucleophilic addition of the organometallic reagent to the ring; however, the use of appropriate DMGs can make the process highly efficient. harvard.edu

Transition-Metal Catalyzed Borylation of Pyridine Derivatives

An increasingly important alternative to syntheses involving highly reactive organometallic intermediates is the use of transition-metal catalysis. arkat-usa.org These methods generally exhibit excellent functional group tolerance and offer a milder path to arylboronic esters. beilstein-journals.orgacs.org

The palladium-catalyzed borylation of aryl and heteroaryl halides, often called Miyaura-Ishiyama borylation, is a highly efficient method for synthesizing boronic esters. beilstein-journals.org The reaction involves the cross-coupling of a halopyridine with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov

This method is compatible with a wide range of functional groups and has become a cornerstone of modern synthetic chemistry for preparing boronic acid derivatives. beilstein-journals.orgresearchgate.net To synthesize the pinacol (B44631) ester of 4-methylpyridine-3-boronic acid, one would start with a precursor such as 3-bromo- (B131339) or 3-chloro-4-methylpyridine.

The catalytic system typically consists of a palladium source, such as Pd(OAc)₂, PdCl₂(dppf), or Pd₂(dba)₃, and a phosphine (B1218219) ligand like SPhos or XPhos. nih.gov The choice of base is also critical, with potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄) being frequently employed. nih.gov Recent advancements have led to catalytic systems that are effective even at room temperature, enhancing the practical utility of this method. nih.gov Furthermore, mechanochemical approaches using ball milling have been developed, allowing for solvent-free, solid-state borylation reactions that can be completed in minutes. beilstein-journals.org

Table 2: Representative Palladium Catalysts and Conditions for Borylation of Aryl Halides

| Catalyst | Ligand | Base | Reagent | Temperature | Reference |

|---|---|---|---|---|---|

| PdCl₂(dppf) | - | KOAc | B₂pin₂ | 80 °C | researchgate.net |

| Pd(OAc)₂ | SPhos | K₃PO₄ | B₂pin₂ | Room Temp | nih.gov |

| Pd(dba)₂ | DPEphos | KOAc | B₂pin₂ | Solvent-free (ball mill) | beilstein-journals.org |

This table summarizes common catalytic systems used in Miyaura-Ishiyama borylation.

Iridium- and Rhodium-Catalyzed C-H Borylation of Pyridines

Transition metal-catalyzed C-H borylation has emerged as a powerful and direct method for synthesizing pyridylboronic acids. This approach functionalizes a carbon-hydrogen bond directly, avoiding the multi-step sequences typical of classical methods. Iridium-based catalysts, in particular, have been extensively studied for this transformation.

The iridium-catalyzed C-H borylation is a highly valuable method for preparing a wide range of aryl and heteroaryl boronates. rsc.orgnih.gov A common catalytic system involves an iridium precursor, such as [Ir(cod)Cl]₂, and a bidentate nitrogen ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), with bis(pinacolato)diboron (B₂pin₂) serving as the borylating agent. researchgate.net The reaction proceeds via the catalytic activation of a C-H bond, leading to the formation of a C-B bond.

However, the application of this methodology to pyridines presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the vacant site on the iridium catalyst, leading to catalyst inhibition and low reactivity. rsc.orgnih.govresearchgate.net This effect is particularly pronounced when attempting to borylate the C-H bond ortho to the nitrogen atom. rsc.orgnih.gov

To overcome this challenge, strategies have been developed that leverage steric and electronic effects. The incorporation of a substituent at the C-2 position of the pyridine ring can mitigate catalyst inhibition and allow for efficient borylation. rsc.orgnih.gov Furthermore, regioselectivity is often governed by steric hindrance, providing a predictable way to access specific isomers. digitellinc.comnih.gov For instance, in substituted pyridines, borylation typically occurs at the most sterically accessible C-H bond. This sterically governed regioselectivity provides convenient access to a variety of substituted pyridylboronic esters, which can be isolated in good to excellent yields. digitellinc.comnih.gov The reactions are often performed without a solvent, enhancing their green chemistry profile. nih.gov

Several functional groups, including halides, esters, and alkoxy groups, are compatible with these reaction conditions, showcasing the method's versatility. digitellinc.comnih.gov The resulting pyridylboronic esters are generally stable and can be purified using column chromatography. digitellinc.comnih.gov

| Catalyst System | Substrate Example | Position of Borylation | Yield | Reference |

| [Ir(OMe)(cod)]₂ / dtbpy | 2,6-Dichloropyridine | C4 | Good | researchgate.net |

| [Ir(cod)Cl]₂ / dtbpy | 2-Trifluoromethyl-6-chloropyridine | C4 | 95% | nih.gov |

| [Ir(cod)Cl]₂ / dtbpy | 2-Trifluoromethyl-6-methoxypyridine | C4 | 85% | nih.gov |

| [Ir(cod)Cl]₂ / dtbpy | 3,5-Dichloropyridine | C4 | - | rsc.org |

Atom-Economical and Sustainable Approaches in Pyridylboronic Acid Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes. Atom economy, a concept introduced to measure the efficiency of a chemical reaction, is a central tenet of this philosophy. jocpr.comrsc.org It calculates the proportion of reactant atoms that are incorporated into the desired final product, with the goal of minimizing waste. jocpr.comnumberanalytics.com

Traditional syntheses of pyridylboronic acids often rely on methods with poor atom economy. For example, a common route involves the halogenation of a pyridine ring, followed by a metal-halogen exchange (using organolithium or Grignard reagents) at low temperatures, and subsequent trapping with a borate ester. nih.gov These multi-step processes generate significant stoichiometric byproducts, including metallic salts, which contribute to a high E-factor (environmental factor) and waste.

In contrast, modern methods like the iridium-catalyzed C-H borylation represent a significant advancement in sustainability. nih.gov This approach is highly atom-economical as it forms the C-B bond by directly coupling a C-H bond with a boron reagent, theoretically producing only a non-toxic, volatile byproduct like H₂. nih.gov By eliminating the need for pre-functionalization (i.e., halogenation) and the use of stoichiometric organometallic reagents, C-H borylation dramatically reduces waste generation. researchgate.net

Key aspects of sustainable approaches in pyridylboronic acid synthesis include:

Catalysis: Using catalysts allows for reactions to proceed with high efficiency while generating minimal waste. jocpr.com

Solvent-Free Conditions: Conducting reactions neat, as is possible with some iridium-catalyzed borylations, eliminates solvent waste. nih.govnumberanalytics.com

High Atom Economy Reactions: Prioritizing reaction types like additions and direct functionalizations that incorporate the maximum number of reactant atoms into the product. rsc.org

The shift towards these greener, more atom-economical routes is essential for the sustainable production of fine chemicals and pharmaceutical intermediates. monash.edu

| Synthetic Strategy | Key Features | Atom Economy | Waste Generation | Reference |

| Classical Halogenation/Metal-Exchange | Multi-step, requires stoichiometric organometallics | Low | High (metallic salts) | nih.gov |

| Catalytic C-H Borylation | Single step, direct functionalization | High | Low (H₂ or other small molecule byproduct) | nih.gov |

| [4+2] Cycloaddition | Ring construction with incorporated functionality | Very High (often 100%) | Very Low | jocpr.com |

Emerging Synthetic Routes for Pyridylboronic Acid Scaffolds

Beyond C-H activation, chemists are exploring novel ring-synthesis strategies to construct the pyridylboronic acid core. These emerging routes offer alternative pathways to complex and highly substituted pyridine derivatives.

[4+2] cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing six-membered rings with high stereochemical and regiochemical control. rsc.org These reactions are also inherently atom-economical, often incorporating all atoms from the reactants into the product. jocpr.com Recent innovations have applied this strategy to the synthesis of pyridine boronic esters. researchgate.net

One prominent example is the inverse-electron-demand aza-Diels-Alder reaction. A notable application involves the reaction of 1,2,4-triazines with alkynylboranes. nih.gov This method provides rapid and convenient access to highly substituted pyridines. A key challenge in using alkynes as dienophiles in these reactions has been the need for harsh conditions and long reaction times, often resulting in low yields and poor regioselectivity. nih.gov

A modern solution involves using a temporary tether to direct the cycloaddition. By generating alkynylboranes in situ, which then form a Lewis acid-base complex with a triazine bearing a Lewis basic group, the reaction can be performed under remarkably mild conditions (e.g., 40 °C in 20 minutes). nih.gov This directed approach provides excellent regiocontrol and furnishes pyridine products where the carbon-boron bond can be further functionalized through cross-coupling reactions. nih.gov This strategy showcases how classic reactions can be reimagined to create efficient and controlled pathways to valuable building blocks. nih.gov

Methodologies involving alkynes are at the forefront of modern organic synthesis. While the direct preparation of terminal alkyne-containing boronic acids can be challenging, related strategies provide powerful routes to pyridylboronic acid scaffolds. nih.gov

An innovative and efficient strategy for synthesizing pyridine-based boronic acid derivatives involves a novel diboration/6π-electrocyclization of alkynes. nih.gov This method constructs a range of functionalized heterocyclic boronic esters from readily available starting materials. In one example, the process is initiated by a nucleophilic diborylation of alkynes. mdpi.com An aryl lithium species, generated from an aryl bromide, reacts with bis(pinacolato)diboron. This intermediate then undergoes an intramolecular nucleophilic attack onto a suitably positioned alkyne. A subsequent intramolecular addition and hydrolysis yield the final cyclic borinic acid, a close derivative of boronic acids. mdpi.com

This type of transformation highlights a sophisticated approach where the alkyne functionality is strategically employed to trigger a cascade of bond-forming events, ultimately leading to the construction of the boron-containing heterocyclic ring system. nih.govmdpi.com These emerging routes demonstrate a move towards complex, cascade reactions that can build molecular complexity rapidly and efficiently.

Elucidation of Reactivity and Mechanistic Pathways of 4 Methylpyridine 3 Boronic Acid in Cross Coupling and Functionalization Reactions

Fundamental Chemical Behavior of Pyridylboronic Acids in Solution

The reactivity of 4-Methylpyridine-3-boronic acid in solution is governed by the interplay of its pyridine (B92270) ring and the boronic acid functional group. These two components bestow upon the molecule a unique set of properties that dictate its behavior in different chemical environments.

Lewis Acidity and Brønsted Acidity Properties in Aqueous and Anhydrous Media

Boronic acids are primarily recognized as Lewis acids due to the electron-deficient boron atom, which possesses an empty p-orbital. ru.nl This allows them to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, to form a more stable, tetracoordinate boronate species. nih.gov In the case of 4-Methylpyridine-3-boronic acid, the boronic acid moiety, -B(OH)₂, acts as the Lewis acidic center. The presence of the pyridine ring, an electron-withdrawing group, can influence the Lewis acidity of the boron center.

The acidity of the boronic acid moiety is often quantified by its pKa value, which reflects the equilibrium of the Lewis acid-base reaction with water: R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺

This equilibrium highlights the formation of the tetrahedral boronate anion. The pKa values for 3- and 4-pyridylboronic acids have been measured, providing insight into the electronic influence of the nitrogen's position. ljmu.ac.uk

| Compound | pKaH (Pyridine N Protonation) | pKa (Boronic Acid Moiety) |

|---|---|---|

| Pyridine | 4.38 | N/A |

| 3-Pyridylboronic acid | 4.22 | Not specified |

| 4-Pyridylboronic acid | 3.82 | Not specified |

pH-Dependent Equilibria Between Trigonal Boronic Acid and Tetrahedral Boronate Forms

The chemical species of 4-Methylpyridine-3-boronic acid present in a solution is highly dependent on the pH. ljmu.ac.uk This equilibrium is fundamental to its reactivity, especially in aqueous or protic media. researchgate.net

At low pH, the boronic acid exists predominantly in its neutral, trigonal planar form, R-B(OH)₂. In this state, the boron atom is sp² hybridized. As the pH of the solution increases, hydroxide ions (OH⁻) from the medium act as a Lewis base and attack the electron-deficient boron center. This leads to the formation of a negatively charged, tetrahedral boronate species, R-B(OH)₃⁻, where the boron atom is sp³ hybridized. rsc.org

This equilibrium can be represented as: 4-Me-Py-B(OH)₂ (trigonal) + OH⁻ ⇌ [4-Me-Py-B(OH)₃]⁻ (tetrahedral)

The position of this equilibrium is dictated by the pKa of the boronic acid. At a pH below the pKa, the trigonal boronic acid form is favored, while at a pH above the pKa, the tetrahedral boronate form dominates. This pH-dependent speciation is critical for many reactions, including the Suzuki-Miyaura coupling, where the nucleophilicity of the organoboron species plays a key role in the transmetalation step.

Kinetic and Equilibrium Studies on Pyridylboronic Acid Reactivity

Kinetic and equilibrium studies provide quantitative insights into the reactivity of pyridylboronic acids. A significant area of study is the protodeboronation reaction, a common decomposition pathway for heteroarylboronic acids, which can compromise the efficiency of cross-coupling reactions. nih.gov The rate of protodeboronation is highly pH-dependent. ljmu.ac.uk

Studies on various heteroaromatic boronic acids have shown that their stability varies significantly across the pH scale, with half-lives ranging from seconds to weeks. For some pyridylboronic acids, there are specific pH ranges where they exhibit greater stability. For instance, 2-pyridylboronic acid is significantly more stable at very low pH (pH 1) or very high pH (pH 13) compared to the intermediate pH range (pH 4-10), where its decomposition is fastest. ljmu.ac.uk This kinetic profile is directly linked to the different species present in solution at various pH levels and their susceptibility to protonolysis.

The reactivity of boronic acids is also influenced by the electronic nature of the substituents on the aromatic ring. Computational studies have shown that attaching electron-withdrawing groups to the boronic acid can enhance its reactivity toward diols in acidic media, while low-electronegativity groups make the corresponding boronate a better reactant in alkaline media. rsc.org This suggests that the methyl group and the pyridine nitrogen in 4-Methylpyridine-3-boronic acid play a crucial role in modulating its reactivity profile.

Mechanistic Investigations of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds. researchgate.net The reaction couples an organoboron compound, such as 4-Methylpyridine-3-boronic acid, with an organohalide using a palladium catalyst and a base. wikipedia.org

Detailed Steps of the Catalytic Cycle: Oxidative Addition, Transmetalation, and Reductive Elimination

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three primary steps:

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the organohalide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, becoming oxidized from Pd(0) to Pd(II) and forming a new organopalladium(II) complex (Ar-Pd-X). wikipedia.org This step typically proceeds with retention of stereochemistry for vinyl halides. wikipedia.org

Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. wikipedia.org The Ar-Pd-X complex reacts with the organoboron species, and the organic group (in this case, the 4-methylpyridyl group) replaces the halide on the palladium, forming a diorganopalladium(II) complex (Ar-Pd-Ar'). The exact mechanism of this step is complex and highly dependent on the reaction conditions. chembites.orgnih.gov

Reductive Elimination : In the final step, the two organic groups on the diorganopalladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product (Ar-Ar'). This process reduces the palladium from Pd(II) back to Pd(0), regenerating the active catalyst, which can then enter another catalytic cycle. chembites.org

Role of the Pyridylboronic Acid in Transmetalation: Boronate versus Boronic Acid Pathways

The transmetalation step is often the rate-limiting step and its mechanism has been the subject of extensive investigation. chembites.org The role of the base is critical, leading to two primary proposed pathways for the transfer of the organic group from boron to palladium. nih.gov

The Boronate Pathway (Path A) : In this pathway, the base (often a hydroxide or alkoxide) first reacts with the neutral trigonal boronic acid to form a more nucleophilic, anionic tetrahedral boronate, [ArB(OH)₃]⁻. nih.gov This activated boronate species then reacts with the arylpalladium(II) halide complex, transferring its aryl group to the palladium center. researchgate.net

The Boronic Acid Pathway (Path B) : Alternatively, the base can react with the arylpalladium(II) halide complex (Ar-Pd-X) to form a more reactive arylpalladium(II) hydroxide or alkoxide complex (Ar-Pd-OH). nih.gov This complex then reacts directly with the neutral trigonal boronic acid. Kinetic studies have shown that the reaction of an Ar-Pd-OH complex with a neutral boronic acid can be significantly faster than the reaction of an Ar-Pd-X complex with a boronate. chembites.orgnih.gov

Recent mechanistic studies, including the characterization of pre-transmetalation intermediates, have provided evidence for both pathways. illinois.eduresearchgate.net These studies have identified both tricoordinate boronic acid complexes and tetracoordinate boronate complexes as viable intermediates leading to the cross-coupled product. illinois.edu The dominant pathway is highly sensitive to the specific reaction conditions, including the nature of the base, solvent, ligands on the palladium, and the electronic properties of the boronic acid itself. researchgate.net For electron-deficient heteroarylboronic acids, like pyridyl derivatives, transmetalation can be relatively slow, making the choice of conditions particularly important to avoid decomposition pathways like protodeboronation. nih.gov

| Feature | Boronate Pathway | Boronic Acid Pathway |

|---|---|---|

| Role of Base | Activates the boronic acid to form a boronate [ArB(OH)₃]⁻ | Activates the Pd(II) complex to form a hydroxo/alkoxo complex [Ar-Pd-OH] |

| Reacting Boron Species | Anionic, tetrahedral boronate | Neutral, trigonal boronic acid |

| Reacting Palladium Species | Arylpalladium(II) halide [Ar-Pd-X] | Arylpalladium(II) hydroxide [Ar-Pd-OH] |

| Key Interaction | Nucleophilic attack of boronate on Pd-X complex | Reaction between Pd-OH complex and neutral boronic acid |

Influence of Ligand Design and Base Selection on Reaction Efficiency and Selectivity

The efficiency and selectivity of cross-coupling reactions involving 4-methylpyridine-3-boronic acid are profoundly dependent on the judicious selection of ligands and bases. These components are critical in modulating the activity of the metal catalyst, facilitating the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and suppressing undesirable side reactions.

Ligand Design: The choice of ligand, typically a phosphine (B1218219), is crucial for stabilizing the palladium catalyst and promoting high reaction yields. For Suzuki-Miyaura couplings involving heteroaryl boronic acids, sterically encumbered alkyl phosphine ligands are often favored. nih.gov These bulky ligands promote the formation of coordinatively unsaturated, monoligated palladium complexes, which are known to accelerate the rates of oxidative addition and reductive elimination. nih.gov The use of such ligands can also help to mitigate side reactions like β-hydride elimination when working with alkylboron species. nih.gov In the context of pyridylboronic acids, ligands also play a role in preventing catalyst deactivation that can be caused by the Lewis basic pyridine nitrogen. nih.govrsc.org For instance, the development of catalyst systems using ligands like diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF) represented a significant advance, enabling the efficient coupling of a broader range of substrates. wikipedia.org

Base Selection: The base is integral to the Suzuki-Miyaura reaction, primarily facilitating the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid. The nature and strength of the base can significantly impact reaction outcomes. A wide array of bases has been studied, including carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu, KOtBu). Mildly basic conditions, such as those provided by aqueous K₃PO₄, are often preferred as they can allow the reaction to tolerate sensitive functional groups. rsc.org However, strong bases can accelerate the desired coupling but may also promote side reactions like protodeboronation, particularly in aqueous media. ed.ac.uk The choice of base is therefore a critical parameter to optimize, balancing the need for efficient transmetalation against the potential for substrate and product degradation. In some cases, the use of anhydrous conditions in concert with a soluble Lewis acid has been explored to attenuate competitive protodeboronation while buffering the inhibitory effects of certain strong bases. nih.gov

The interplay between the ligand, base, and palladium source is complex, and optimal conditions are often substrate-dependent. The following table summarizes findings on how these choices affect reaction outcomes in related pyridyl systems.

| Ligand | Base | Coupling Partners | Key Observation | Reference |

|---|---|---|---|---|

| Di(1-adamantyl)-n-butylphosphine | KOtBu | Polyhalogenated Pyridine + Alkyl Boronic Ester | Sterically hindered ligand provided the highest yields, mitigating β-hydride elimination. | nih.gov |

| PPh₂Me | aq. K₃PO₄ | Heteroaryl Pinacolborons + Heteroaryl Halides | Inexpensive ligand enabled Ni-catalyzed coupling of Lewis-basic boronates under mild basic conditions, tolerating sensitive groups. | rsc.org |

| None (Ligand-free) | Various (K₂CO₃, NaOH, Et₃N, etc.) | Aryl Halides + Arylboronic Acids | In a Pd/NiFe₂O₄ catalyzed system, K₂CO₃ provided the highest yield (98%) in a DMF/H₂O mixture. | researchgate.net |

| BINAP/DPPF | Various | Aryl Halides + Primary Amines | Bidentate ligands provided higher rates and better yields compared to first-generation catalysts in Buchwald-Hartwig amination. | wikipedia.org |

Analysis of Side Reactions and Strategies for Their Attenuation

Several side reactions can compete with the desired cross-coupling pathway, reducing the efficiency of processes involving 4-methylpyridine-3-boronic acid. The most prominent of these are protodeboronation, oxidative homocoupling, and catalyst deactivation. Understanding the mechanisms of these undesired pathways is essential for developing strategies to minimize their impact.

Protodeboronation Pathways and Their Kinetic Considerations

Protodeboronation is a common side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner. wikipedia.org The propensity for a boronic acid to undergo this reaction is highly dependent on its structure and the reaction conditions, particularly pH. ed.ac.ukwikipedia.orgacs.org

Extensive kinetic studies have revealed that pyridylboronic acids exhibit varied stability. Notably, 3- and 4-pyridyl boronic acids are remarkably stable towards protodeboronation, showing half-lives greater than one week even at 70°C and pH 12. ed.ac.ukacs.orgresearchgate.neted.ac.uk This is in stark contrast to 2-pyridyl boronic acids, which can undergo rapid protodeboronation (half-life of ~25-50 seconds at pH 7, 70°C). ed.ac.ukacs.orgresearchgate.neted.ac.uk The increased stability of 3- and 4-pyridyl isomers like 4-methylpyridine-3-boronic acid is a significant advantage in synthetic applications.

Mechanistic investigations have identified several pH-dependent pathways for protodeboronation. ed.ac.uknih.gov For simple aromatic boronic acids, acid-catalyzed and base-catalyzed mechanisms are operative. wikipedia.org However, for basic heteroaromatic boronic acids, the situation is more complex. At neutral pH, 2-pyridyl boronic acids can form a zwitterionic intermediate that readily fragments, leading to rapid protodeboronation. ed.ac.ukwikipedia.org Conversely, for 3- and 4-pyridyl boronic acids, this zwitterionic fragmentation pathway is not operative, contributing to their high stability. ed.ac.ukacs.org Furthermore, at pH values close to the pKₐ of the boronic acid, a self- or auto-catalysis pathway can become significant, where a molecule of the boronic acid catalyzes the protodeboronation of the corresponding boronate anion. ed.ac.uknih.gov

Strategies to mitigate protodeboronation include:

pH Control: Conducting reactions at a pH where the rate of protodeboronation is minimized. For many systems, very high or very low pH can inhibit the reaction by shifting the speciation away from the most reactive intermediate. wikipedia.org

Anhydrous Conditions: Performing the reaction under anhydrous conditions can prevent the protonolysis of the C-B bond. nih.gov

Use of Boronic Esters: Converting the boronic acid to an ester, such as a pinacol (B44631) or MIDA boronate, can provide stability. These esters act as a "slow-release" source of the active boronic acid, keeping its instantaneous concentration low and thus minimizing side reactions. wikipedia.org

Oxidative Homocoupling Mechanisms and Mitigation Strategies

Another prevalent side reaction is the oxidative homocoupling of the boronic acid, which leads to the formation of a symmetrical biaryl (or biheteroaryl) dimer. This process consumes the boronic acid reagent and can complicate product purification. The mechanism is often mediated by palladium(II) species that may be present in the reaction mixture, either from the precatalyst or formed via side reactions.

The homocoupling pathway is thought to involve the transmetalation of two equivalents of the boronic acid to a Pd(II) center, followed by reductive elimination to yield the dimer and Pd(0). This side reaction is particularly problematic when the rate of reductive elimination from the desired cross-coupling intermediate (Ar-Pd-Ar') is slow, allowing time for a second transmetalation with the boronic acid to occur.

Several strategies have been developed to suppress this undesired homocoupling:

Minimizing Pd(II) Concentration: The key is to keep the concentration of free Pd(II) low. This can be achieved by ensuring the rapid reduction of the Pd(II) precatalyst to the active Pd(0) species at the start of the reaction.

Use of Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help suppress the formation of the homocoupling dimer. researchgate.net These agents are thought to minimize the concentration of free Pd(II) without significantly reducing the desired oxidative addition product. researchgate.net

Inert Atmosphere: Rigorous exclusion of oxygen is critical. A facile nitrogen or argon subsurface sparge prior to catalyst addition can effectively remove dissolved oxygen, which can promote the formation of Pd(II) and facilitate homocoupling. researchgate.net

Catalyst Deactivation and Regeneration in Pyridylboronic Acid Coupling

Catalyst deactivation is a significant challenge in cross-coupling reactions involving Lewis basic heterocycles like pyridines. nih.gov The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit catalytic activity. rsc.org This is a major reason why couplings involving pyridyl substrates can be challenging.

Deactivation can occur through several mechanisms:

Product Inhibition: The coupled pyridine-containing product can bind to the palladium catalyst, effectively poisoning it. researchgate.netacs.org

Depletion of Active Species: In some cases, the active catalyst, which may be a specific oxidation state like palladium(II), can be depleted through reduction to an inactive form. researchgate.net

Ligand Degradation: The phosphine ligands themselves can undergo degradation, such as C-H insertion of palladium into the ligand, forming inactive palladacycles. acs.org

Strategies to address catalyst deactivation include:

Ligand Choice: Employing bulky electron-rich phosphine ligands can sometimes disfavor the binding of the pyridine nitrogen to the metal center. Computational studies suggest that certain ligands, like PPh₂Me, can lead to catalyst intermediates where substitution by Lewis basic pyridines is disfavored, thus maintaining high catalytic activity. rsc.org

Use of Additives: In some systems, Lewis acids have been proposed to attenuate catalyst deactivation by coordinating to the Lewis-basic heteroatoms, thereby preventing their inhibitory interaction with the palladium catalyst. nih.gov

Catalyst Regeneration: While in-situ regeneration is complex, understanding the deactivation pathway can inform process design. For instance, if deactivation is caused by product inhibition that releases the ligand, this free ligand can potentially react with additional palladium precursor to re-enter the catalytic cycle. acs.org

Reactivity of 4-Methylpyridine-3-boronic Acid in Other Transformation Reactions

Beyond the widely utilized Suzuki-Miyaura C-C bond formation, 4-methylpyridine-3-boronic acid is a versatile reagent capable of participating in a variety of other important chemical transformations. Its utility extends to the formation of carbon-heteroatom bonds, which are of immense importance in medicinal chemistry and materials science.

Transition-Metal Catalyzed C-N Coupling Reactions

The formation of aryl C-N bonds is a cornerstone of modern organic synthesis, and boronic acids are key reagents in this area. acsgcipr.org 4-Methylpyridine-3-boronic acid can serve as the pyridine source in powerful C-N coupling methodologies such as the Chan-Lam and Buchwald-Hartwig amination reactions.

Chan-Lam Coupling: The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms C-N bonds by coupling a boronic acid with an amine, amide, or other N-H containing compound. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is its operational simplicity; it can often be conducted at room temperature and is tolerant of air and moisture. wikipedia.orgorganic-chemistry.org The reaction proceeds through a proposed copper(III) intermediate, which undergoes reductive elimination to form the desired C-N bond. wikipedia.org The scope of the reaction is broad, and various copper sources, such as Cu(OAc)₂, can be used. organic-chemistry.org Pyridine itself can sometimes be used as a ligand in these reactions. wikipedia.org A rapid protocol using a specific square pyramidal copper complex has been shown to afford high yields of N-arylated products in minutes at room temperature. rsc.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org While the classic reaction involves an aryl halide electrophile, variations using boronic acids as the arylating agent have been developed. researchgate.net This reaction is exceptionally versatile, with a broad substrate scope and high functional group tolerance. wikipedia.orgacsgcipr.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and base-mediated deprotonation, and finally, reductive elimination to form the C-N bond. libretexts.orgsnnu.edu.cn The development of sophisticated phosphine ligands has been critical to the success and broad applicability of this reaction. snnu.edu.cn Nickel, being a more earth-abundant and less expensive metal, has also emerged as a viable catalyst for Buchwald-Hartwig-type aminations. nih.gov

The following table provides a comparative overview of these two key C-N coupling reactions.

| Feature | Chan-Lam Coupling | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (e.g., Cu(OAc)₂, CuI) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃), Nickel |

| Coupling Partners | Boronic Acid + Amine/N-H compound | Aryl Halide/Triflate + Amine (Classic); Boronic Acid variants exist |

| Typical Conditions | Often room temperature, open to air | Often requires heating, inert atmosphere |

| Key Advantages | Mild conditions, operational simplicity, lower catalyst cost | Extremely broad substrate scope, high functional group tolerance, high yields |

| References | wikipedia.orgorganic-chemistry.orgrsc.org | wikipedia.orgacsgcipr.orglibretexts.orgnih.gov |

Condensation Reactions Involving the Methyl Group of 4-Methylpyridine-3-boronic Acid

The reactivity of the methyl group in 4-methylpyridine-3-boronic acid is analogous to that observed in other 4-methylpyridine (B42270) (γ-picoline) derivatives. The protons on the methyl group are acidic due to the electron-withdrawing nature of the pyridine ring. This acidity allows for deprotonation by a base to form a resonance-stabilized carbanion, which can then act as a nucleophile in condensation reactions with carbonyl compounds, such as aromatic aldehydes. This type of reaction is a variant of the Knoevenagel condensation.

Mechanistic Pathway

The general mechanism for the condensation reaction proceeds through the following steps:

Deprotonation: A base abstracts a proton from the methyl group of 4-methylpyridine-3-boronic acid, forming a nucleophilic carbanion. The negative charge is delocalized onto the pyridine ring, with resonance structures showing the charge on the nitrogen atom, which contributes to the stability of the intermediate.

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming an alkoxide intermediate.

Protonation: The alkoxide is protonated, typically by the conjugate acid of the base or the solvent, to yield a β-hydroxy alcohol adduct.

Dehydration: Under the reaction conditions, this alcohol undergoes dehydration (elimination of a water molecule) to form a new carbon-carbon double bond, resulting in a styrylpyridine derivative. The resulting product is typically the more stable E-isomer.

Despite the well-established reactivity of 4-methylpyridine and its derivatives in such condensation reactions, a review of scientific literature did not yield specific studies detailing the condensation of 4-Methylpyridine-3-boronic acid, HCl with aldehydes or ketones. Consequently, detailed research findings and data tables for this specific transformation are not available in published literature. The expected reaction would yield a (E)-4-(2-arylvinyl)pyridine-3-boronic acid, but experimental conditions, specific substrates, and yields have not been reported.

Data Tables

Detailed experimental data for the condensation reaction of the methyl group of this compound could not be located in the reviewed scientific literature. Therefore, no data table of research findings can be provided.

Applications of 4 Methylpyridine 3 Boronic Acid in Advanced Organic Synthesis

Construction of Biheteroaryl Systems via Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance. libretexts.orgrsc.org 4-Methylpyridine-3-boronic acid serves as an effective coupling partner in these reactions, enabling the synthesis of biheteroaryl compounds, which are structures containing two connected heteroaromatic rings.

4-Methylpyridine-3-boronic acid is readily employed in Suzuki-Miyaura reactions with various halogenated pyridines and other heteroaryl halides to construct a diverse range of bipyridine and related pyridine-based structures. organic-chemistry.orgyoutube.com The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple the boronic acid with an aryl or heteroaryl halide. libretexts.org The development of specialized ligands for the palladium catalyst has been crucial in overcoming challenges associated with the coupling of nitrogen-containing heterocycles, which can sometimes inhibit catalyst activity. organic-chemistry.orgresearchgate.net 4-Arylpyridines, key substructures in numerous active pharmaceutical ingredients (APIs), are frequently synthesized using this methodology. researchgate.net

Below is a table representing typical conditions for Suzuki-Miyaura coupling involving heteroaryl partners.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield |

| Heteroaryl Halide | Pyridine (B92270) Boronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand | K₃PO₄ | Toluene | 99% organic-chemistry.org |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ / Ligand | K₃PO₄ | Toluene | 82% organic-chemistry.org |

| Pyridine Chloride | Boronic Ester | Pd(PPh₃)₂Cl₂ | K₂CO₃ | 2-BuOH/H₂O | >10 kg Scale acs.org |

This table illustrates general and specific examples of Suzuki-Miyaura couplings for constructing biaryl and heteroaryl systems. Specific yields are highly substrate-dependent.

Achieving high efficiency in catalytic processes is a major goal in synthetic chemistry, measured by the catalyst's Turnover Number (TON), which indicates the number of substrate molecules converted per molecule of catalyst. For pyridyl-pyridyl coupling, the development of highly stable and active palladium-phosphine catalysts has been a key area of research. organic-chemistry.org Ligands such as dialkylbiphenylphosphines have been shown to form catalysts that are not easily inhibited by the basic nitrogen atoms present in pyridine substrates, a common issue that can lead to catalyst deactivation. organic-chemistry.orgresearchgate.net These robust catalytic systems enable lower catalyst loadings and achieve high turnover numbers, making the synthesis of bipyridine compounds more economical and sustainable. libretexts.org

Synthesis of Complex Pyridine-Containing Organic Molecules

Beyond the formation of simple biheteroaryls, 4-methylpyridine-3-boronic acid is a crucial intermediate for building more elaborate organic molecules, including precursors for pharmaceuticals and components of natural product synthesis routes.

A significant industrial application of 4-methylpyridine-3-boronic acid is its role as a key precursor in the synthesis of Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. google.comcymitquimica.comnih.gov The boronic acid is converted into 3-amino-4-methylpyridine (B17607), a critical intermediate that is further elaborated to form the final drug substance. google.compatsnap.com This transformation from a boronic acid to an amine is a novel and efficient synthetic step that avoids harsher conditions or longer routes traditionally used. google.com Research has detailed methods for this conversion using an inorganic ammonia (B1221849) source in the presence of a metal oxide catalyst, achieving high yields under mild, room-temperature conditions. patsnap.com

The following table summarizes experimental data for the synthesis of 3-amino-4-methylpyridine from 4-methylpyridine-3-boronic acid under various catalytic conditions. patsnap.com

| Ammonia Source | Catalyst | Solvent(s) | Reaction Time (hours) | Yield |

| Ammonia (28%) | Silver Oxide | Methanol | 1 | 92% |

| Ammonium Chloride | Zinc Oxide | Ethanol / Water | 6 | 84% |

Data sourced from patent literature detailing the synthesis of a Nevirapine intermediate. patsnap.com

The substituted pyridine motif is a common feature in a wide array of natural products, particularly in alkaloids. While 4-methylpyridine-3-boronic acid is an ideal candidate for introducing this structural unit into complex molecules via cross-coupling reactions, a review of available literature does not provide specific examples of its direct integration into a completed total synthesis of a natural product. However, its proven reactivity and stability make it a highly valuable tool for synthetic chemists targeting such molecules, offering a reliable method for the late-stage functionalization of complex intermediates.

C-H Activation and Selective Functionalization Strategies

While 4-methylpyridine-3-boronic acid is a reagent for C-C bond formation, the principles of C-H activation are highly relevant to its own synthesis. Modern synthetic methods are increasingly focused on the direct functionalization of carbon-hydrogen bonds to avoid the need for pre-functionalized starting materials. Iridium-catalyzed C-H borylation has become a powerful and attractive method for the direct synthesis of aryl and heteroaryl boronic esters from the corresponding C-H bonds. illinois.edursc.orgnih.gov

This strategy can be applied to the synthesis of pyridyl boronates, including derivatives of 4-methylpyridine (B42270). rsc.org However, the C-H borylation of pyridines presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the iridium catalyst, inhibiting its activity and leading to low reactivity. rsc.orgnih.gov Furthermore, some resulting pyridyl boronate esters, particularly those at the C-2 position (ortho to the nitrogen), are prone to rapid decomposition through protodeborylation. rsc.orgnih.gov

To overcome these issues, selective functionalization strategies have been developed. Research has shown that catalyst inhibition can be mitigated by introducing a substituent at the C-2 position of the pyridine ring. rsc.orgnih.gov This steric hindrance prevents the nitrogen from coordinating to the catalyst, allowing the C-H borylation to proceed. Regioselectivity is often governed by steric factors, allowing for the targeted borylation of specific C-H bonds. acs.org These C-H activation methodologies provide a direct and atom-economical route to valuable reagents like 4-methylpyridine-3-boronic acid and its isomers. illinois.edu

Dehydrogenative Borylation of Alkenes and Alkynes

There is no available research data detailing the use of 4-Methylpyridine-3-boronic acid, HCl in the dehydrogenative borylation of alkenes and alkynes.

Directed C-H Bond Activation of Silyl-Substituted Pyridines

There is no available research data detailing the application of this compound for the directed C-H bond activation of silyl-substituted pyridines.

Advanced Analytical and Theoretical Characterization of 4 Methylpyridine 3 Boronic Acid

High-Resolution Spectroscopic Techniques

Spectroscopy serves as a fundamental tool for elucidating the structural and electronic properties of 4-methylpyridine-3-boronic acid in various states.

NMR spectroscopy provides atom-specific information about the chemical environment, connectivity, and solution-state dynamics of the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl protons of the boronic acid. The three aromatic protons on the pyridine (B92270) ring would appear as complex multiplets in the downfield region (typically δ 7.0-9.0 ppm), with their precise shifts and coupling constants influenced by the electronic effects of both the methyl and boronic acid substituents. The methyl group protons would resonate as a singlet in the upfield region (around δ 2.5 ppm). google.com The boronic acid protons (-B(OH)₂) typically appear as a broad singlet, and its chemical shift and visibility can be highly dependent on the solvent, concentration, and water content due to chemical exchange. In the hydrochloride salt form, protonation of the pyridine nitrogen would lead to further downfield shifts of the adjacent aromatic protons.

¹³C NMR Spectroscopy : The carbon spectrum would display six distinct signals corresponding to the five carbons of the pyridine ring and the single methyl carbon. The chemical shifts of the ring carbons are diagnostic of the substitution pattern. The carbon atom directly attached to the boron (C3) is often difficult to observe due to quadrupolar broadening from the adjacent boron nucleus. rsc.org The remaining aromatic carbons would appear between δ 120-160 ppm, while the methyl carbon signal would be found at a much higher field (δ ~20 ppm).

¹¹B NMR Spectroscopy : As a quadrupolar nucleus (I=3/2), ¹¹B is a highly sensitive and informative probe for boronic acids. researchgate.net The chemical shift of the ¹¹B nucleus is indicative of its coordination number and geometry. For the trigonal planar (sp² hybridized) 4-methylpyridine-3-boronic acid, a relatively broad signal is expected in the range of δ 27–33 ppm relative to BF₃·Et₂O. rsc.orgsdsu.edu Upon interaction with Lewis bases (including solvent molecules or another pyridine nitrogen) or at high pH, the boron center can convert to a tetrahedral (sp³ hybridized) boronate species, which results in a characteristic upfield shift to approximately δ 3–9 ppm. researchgate.netacs.org This sensitivity makes ¹¹B NMR an excellent tool for studying acid-base equilibria and binding interactions in solution. nih.gov

¹⁷O NMR Spectroscopy : Data for ¹⁷O NMR of boronic acids is scarce in the literature due to the low natural abundance and large quadrupole moment of the ¹⁷O isotope, which leads to very broad signals and low sensitivity. In principle, this technique could provide direct information on the oxygen environment within the B(OH)₂ group and its involvement in hydrogen bonding, but its practical application for this compound is not commonly reported.

Table 1: Predicted ¹H and ¹¹B NMR Chemical Shifts for 4-Methylpyridine-3-boronic acid

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | Pyridine-H (C2, C5, C6) | 7.0 - 9.0 | m | Shifts are influenced by substitution and protonation state. |

| ¹H | Methyl (-CH₃) | ~2.5 | s | Singlet signal in the aliphatic region. |

| ¹H | Boronic Acid (-OH) | Variable | br s | Broad signal, often exchanges with solvent protons. |

| ¹¹B | Boronic Acid (trigonal) | 27 - 33 | br s | Characteristic for sp² boron in boronic acids. sdsu.edu |

| ¹¹B | Boronate (tetrahedral) | 3 - 9 | br s | Observed upon coordination with Lewis bases or at high pH. researchgate.net |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Bonding Insights

Vibrational spectroscopy probes the bonding and conformational structure of the molecule by identifying its characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum of 4-methylpyridine-3-boronic acid hydrochloride would be dominated by several key vibrational bands. A very broad and strong absorption in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups. nist.gov The asymmetric B-O stretching vibration gives rise to a strong, characteristic band typically found between 1330 and 1450 cm⁻¹. researchgate.netresearchgate.net In the hydrochloride salt, the N⁺-H stretching of the pyridinium (B92312) ion appears as a broad band, often overlapping with the O-H stretch, centered around 3000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while pyridine ring stretching vibrations (C=C and C=N) occur in the 1610-1400 cm⁻¹ region. Other important bands include the B-C stretch (around 1100-1000 cm⁻¹) and the in-plane B-O-H bending mode (~1190 cm⁻¹). researchgate.netnih.gov

Fourier-Transform Raman (FT-Raman) Spectroscopy : FT-Raman spectroscopy provides complementary information. The symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum, typically give strong signals in the Raman spectrum, particularly the ring breathing mode around 1000 cm⁻¹. The B-O stretching mode is also Raman active. The O-H stretching vibrations are generally weak in Raman spectra, making this technique useful for observing other modes in that region without overwhelming interference from the hydroxyl groups.

Table 2: Characteristic Vibrational Frequencies for Pyridine Boronic Acids

| Wavenumber (cm⁻¹) | Assignment | Notes |

| 3600 - 3200 | ν(O-H) | Broad, strong band due to hydrogen bonding. nist.gov |

| ~3000 | ν(N⁺-H) | Expected in the HCl salt form. |

| 3100 - 3000 | ν(C-H) | Aromatic C-H stretching. |

| 1610 - 1400 | ν(C=C), ν(C=N) | Pyridine ring stretching modes. |

| 1450 - 1330 | νₐₛ(B-O) | Strong, characteristic asymmetric B-O stretch. researchgate.net |

| ~1190 | δ(B-O-H) | In-plane B-O-H bending. researchgate.net |

| 1100 - 1000 | ν(B-C) | Carbon-Boron stretching vibration. researchgate.net |

UV-Vis and Luminescence Spectroscopy for Electronic Structure and Photophysical Properties

These techniques provide information on the electronic transitions within the molecule and its emissive properties.

UV-Vis Spectroscopy : The UV-Vis absorption spectrum is expected to be dominated by π→π* and n→π* electronic transitions associated with the 4-methylpyridine (B42270) aromatic system. These transitions typically occur in the ultraviolet region (< 400 nm). The exact absorption maxima (λ_max) and molar absorptivity are influenced by the electronic nature of the substituents and the solvent polarity. The boronic acid group, acting as a weak π-acceptor, and the methyl group, a weak σ-donor, will subtly modulate the energy of these transitions compared to unsubstituted pyridine. Protonation of the pyridine nitrogen in the HCl salt generally leads to a blue shift (hypsochromic shift) of the absorption bands.

Luminescence Spectroscopy : While many simple boronic acids are not strongly luminescent in solution, pyridine-containing derivatives have the potential for fluorescence. Studies on related pyridine boronic acid complexes have shown that solid-state photoluminescence can be observed and is highly sensitive to the molecular packing and intermolecular interactions, particularly π-π stacking. rsc.orgconsensus.app Any observed emission would likely originate from the lowest excited singlet state of the π-conjugated pyridine system. The formation of supramolecular gels or aggregates with boronic acids has also been shown to modulate photophysical properties, suggesting that the emission characteristics of 4-methylpyridine-3-boronic acid could be tuned through its assembly. acs.org

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into molecular geometry and intermolecular interactions. Although a specific crystal structure for 4-methylpyridine-3-boronic acid hydrochloride is not publicly available, extensive studies on related pyridine boronic acids allow for a detailed prediction of its solid-state features. rsc.orgresearchgate.netnih.gov

The crystal structure would reveal exact bond lengths, bond angles, and torsion angles. The 4-methylpyridine ring is expected to be essentially planar. A key conformational feature is the dihedral angle between the plane of the pyridine ring and the plane of the B(OH)₂ group. In many arylboronic acids, this group is twisted out of the ring plane by 20-30° to minimize steric strain. researchgate.net The boronic acid moiety itself can adopt different conformations, such as syn-anti or syn-syn, which describe the relative orientation of the two hydroxyl groups. nih.gov

The solid-state architecture is dictated by a hierarchy of non-covalent interactions that assemble the individual molecules into a three-dimensional lattice.

Hydrogen Bonding : This is expected to be the dominant interaction. In the hydrochloride salt, the highly acidic pyridinium proton (N⁺-H) will act as a strong hydrogen bond donor, likely forming a primary N⁺-H···Cl⁻ interaction. The boronic acid hydroxyl groups are both excellent hydrogen bond donors and acceptors. They are expected to form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers, a common supramolecular synthon in boronic acid crystals. Furthermore, the boronic acid -OH groups and the pyridinium N⁺-H can act as donors to the chloride ion or other acceptor sites, creating a complex and robust hydrogen-bonding network. rsc.orgnih.gov

π-π Stacking : The planar pyridine rings are prone to engage in π-π stacking interactions. These interactions, characterized by face-to-face arrangements of the aromatic rings with interplanar distances of approximately 3.4–3.8 Å, play a crucial role in stabilizing the crystal packing, often organizing the molecules into columns or sheets. nih.gov The degree of offset between the stacked rings influences the strength of the interaction.

B···π Interactions : A more subtle but significant non-covalent force is the B···π interaction, which has been observed in the crystal structures of other pyridine boronic acids. rsc.org This involves an interaction between the electron-deficient boron atom of one molecule and the electron-rich π-system of a neighboring pyridine ring, further contributing to the cohesion of the supramolecular assembly.

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) serves as a cornerstone analytical technique for the characterization of boronic acids, including 4-Methylpyridine-3-boronic acid. It provides critical information on molecular weight, elemental composition, and structure, and is invaluable for monitoring the progress of chemical reactions. xmu.edu.cn The presence of boron, with its characteristic isotopes ¹⁰B (19.9%) and ¹¹B (80.1%), imparts a unique isotopic pattern in the mass spectrum, which facilitates the identification of boron-containing fragments and molecules. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is particularly powerful for the analysis of 4-Methylpyridine-3-boronic acid and its derivatives. nih.gov Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can provide mass measurements with high accuracy (typically <5 ppm). This precision allows for the unambiguous determination of elemental formulas for reaction products, intermediates, and complexes. mdpi.com

In the context of complexation studies, HRMS can identify and characterize non-covalent complexes formed between 4-Methylpyridine-3-boronic acid and other molecules. For reaction product analysis, such as in Suzuki-Miyaura cross-coupling reactions where this compound would be a key reagent, HRMS confirms the identity of the desired product and helps in the structural elucidation of any byproducts. xmu.edu.cn The high resolving power of HRMS is essential to differentiate between species with very similar nominal masses, ensuring confident identification of all components in a complex reaction mixture. nih.gov

Interactive Table: Key HRMS Techniques for Boronic Acid Analysis

| Technique | Ionization Source | Mass Analyzer | Primary Application for 4-Methylpyridine-3-boronic acid |

|---|---|---|---|

| ESI-QTOF HRMS | Electrospray Ionization (ESI) | Quadrupole Time-of-Flight (QTOF) | Accurate mass measurement for formula determination of reaction products. mdpi.com |

| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Time-of-Flight (TOF) | Analysis of derivatives and complexes, particularly with biomolecules. nih.gov |

| FT-ICR MS | Various (e.g., ESI) | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) | Ultra-high resolution for separating isobaric interferences in complex mixtures. xmu.edu.cn |

Both Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are instrumental in the routine analysis of reactions involving 4-Methylpyridine-3-boronic acid. They are widely used for reaction profiling (monitoring the consumption of reactants and formation of products over time) and for the final purity assessment of the synthesized compounds.

GC/MS analysis often requires a derivatization step for boronic acids to enhance their volatility and thermal stability. chromatographyonline.com This can be achieved by converting the boronic acid to a boronate ester, for instance, by reacting it with pinacol (B44631). chromatographyonline.com Once derivatized, GC/MS provides excellent separation and sensitive detection, making it suitable for quantifying impurities. chromatographyonline.com

LC/MS , particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and selective method that can often analyze underivatized boronic acids directly from the reaction mixture. researchgate.net This avoids the need for extra sample preparation steps. researchgate.net Reversed-phase chromatography is commonly employed, and the high sensitivity of modern triple quadrupole mass spectrometers allows for trace-level quantification of 4-Methylpyridine-3-boronic acid and related impurities. researchgate.net

Interactive Table: Comparison of GC/MS and LC/MS for Boronic Acid Analysis

| Parameter | GC/MS | LC/MS |

|---|---|---|

| Sample Volatility | Requires volatile and thermally stable compounds; derivatization often necessary for boronic acids. chromatographyonline.com | Suitable for non-volatile and thermally labile compounds; direct analysis is common. researchgate.netchromforum.org |

| Sample Preparation | May involve a derivatization step to form boronate esters. chromatographyonline.com | Typically involves simple dilution ("dilute and shoot"). researchgate.net |

| Sensitivity | Good, with detection limits often in the ppm range. chromatographyonline.com | Excellent, especially with MS/MS, allowing for trace-level quantification (ppb or lower). researchgate.net |

| Primary Use Case | Purity assessment and quantification of specific, derivatizable impurities. | High-throughput reaction monitoring and quantification of polar, non-volatile compounds. |

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the intrinsic properties of molecules like 4-Methylpyridine-3-boronic acid. aps.org DFT calculations allow for the accurate prediction of molecular structures, electronic properties, and spectroscopic signatures, complementing and guiding experimental findings. nih.govresearchgate.net

DFT methods are routinely used to determine the most stable three-dimensional conformation (optimized geometry) of a molecule. nih.govscielo.org.mx For 4-Methylpyridine-3-boronic acid, calculations using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) can predict key structural parameters including bond lengths, bond angles, and dihedral angles. nih.govdntb.gov.ua These calculations have been successfully applied to the very similar 3- and 4-pyridineboronic acid molecules, showing good agreement with experimental data where available. nih.govresearchgate.net

Beyond geometry, DFT provides a detailed picture of the electronic structure. Important electronic parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP) map. These parameters are crucial for understanding the molecule's reactivity, with the MEP identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dntb.gov.ua

Interactive Table: Predicted Geometrical Parameters for 4-Methylpyridine-3-boronic Acid (Illustrative)

| Parameter | Atoms Involved | Predicted Value (DFT B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-B | ~1.55 Å |

| Bond Length | B-O | ~1.37 Å |

| Bond Angle | C-B-O | ~121° |

| Bond Angle | O-B-O | ~118° |

| Dihedral Angle | C-C-B-O | ~0° or ~180° (depending on conformer) |

Note: The values in this table are illustrative and based on typical results for similar pyridineboronic acid structures from DFT calculations. nih.govresearchgate.net

A significant strength of DFT is its ability to simulate spectroscopic data. By performing frequency calculations on the optimized geometry, the vibrational modes of 4-Methylpyridine-3-boronic acid can be predicted. nih.gov This results in a theoretical infrared (IR) and Raman spectrum, where the calculated frequencies and intensities can be correlated with experimental spectra. researchgate.net This correlation is invaluable for assigning specific absorption bands to the stretching or bending of particular bonds (e.g., O-H, C=N, C-B), confirming the molecular structure. researchgate.net

Similarly, NMR shielding tensors can be calculated to predict ¹H and ¹³C NMR chemical shifts. These theoretical shifts, when compared to experimental data, aid in the complete assignment of the NMR spectrum and provide further validation of the compound's structure.

Interactive Table: Assignment of Key Vibrational Frequencies for a Pyridineboronic Acid (Illustrative)

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | DFT Calculated (Scaled) Range (cm⁻¹) |

|---|---|---|

| O-H stretch (boronic acid) | 3200 - 3400 | 3250 - 3450 |

| C-H stretch (aromatic) | 3000 - 3100 | 3020 - 3120 |

| C=C, C=N stretch (pyridine ring) | 1400 - 1600 | 1410 - 1610 |

| B-O stretch | 1310 - 1380 | 1320 - 1390 |

Note: Data is generalized based on published DFT studies of similar aromatic boronic acids. nih.govresearchgate.netresearchgate.net

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving 4-Methylpyridine-3-boronic acid, such as its synthesis or its use in catalysis or cross-coupling, DFT can be used to model the entire reaction pathway. rsc.org Researchers can map the potential energy surface, locating the structures of reactants, intermediates, transition states, and products.

By calculating the energies of these species, the activation energy barriers for different potential pathways can be determined. This allows for the identification of the most energetically favorable reaction mechanism. Such studies have been used to challenge and refine long-held mechanistic assumptions, as seen in investigations of boron-catalyzed amidation reactions. rsc.org For 4-Methylpyridine-3-boronic acid, this approach could be used to understand its reactivity in detail, optimize reaction conditions, and predict the formation of potential side products.

Calculation of pKa Values and Reactivity Profiles

The reactivity of 4-Methylpyridine-3-boronic acid is intrinsically linked to its acid-base properties, specifically the pKa values associated with the boronic acid group and the pyridine nitrogen. The boronic acid moiety is a Lewis acid, capable of accepting a hydroxide (B78521) ion to form a tetrahedral boronate species, while the pyridine nitrogen is a Brønsted-Lowry base that can be protonated.